molecular formula C25H30N4O5S B2772357 N-butyl-4-(2-((2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1206988-66-0

N-butyl-4-(2-((2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No. B2772357
CAS RN: 1206988-66-0
M. Wt: 498.6
InChI Key: KNUYEVJFQKYJEJ-UHFFFAOYSA-N
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Description

N-butyl-4-(2-((2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C25H30N4O5S and its molecular weight is 498.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including those with a structure similar to the one , have been explored. These compounds, including N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide, have shown promise as potent selective class III agents, demonstrating significant potential in the treatment of reentrant arrhythmias, with efficacy comparable to existing clinical trial drugs (Morgan et al., 1990).

Anticancer Potential

Research into the anticancer evaluation of benzamide derivatives has highlighted the significant therapeutic potential of these compounds. Substituted benzamides have been synthesized and tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. These studies have found that certain derivatives exhibit moderate to excellent anticancer activity, sometimes surpassing that of established drugs like etoposide (Ravinaik et al., 2021).

Antiulcer Applications

The exploration of imidazo[1,2-a]pyridines substituted at the 3-position for their potential antiulcer properties has been a focus of research. Although not directly related to benzamides, this study provides an example of how modifications to molecular structures can influence biological activity, particularly in terms of cytoprotective properties against ulcer-causing agents (Starrett et al., 1989).

Anti-inflammatory Activity

The synthesis and evaluation of indolyl azetidinones, including benzamide derivatives, for their anti-inflammatory activity have been reported. These compounds have been compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their efficacy and potential ulcerogenic effects, highlighting the importance of finding safer alternatives for inflammation treatment (Kalsi et al., 1990).

Antimicrobial and Antioxidant Properties

Research into thiosemicarbazide derivatives as precursors for synthesizing heterocyclic compounds has revealed their antimicrobial activity. This highlights another avenue of potential application for related benzamide compounds, focusing on their role in developing new antimicrobial and antioxidant agents (Elmagd et al., 2017).

properties

IUPAC Name

N-butyl-4-[2-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5S/c1-5-6-11-26-24(31)17-7-9-19(10-8-17)29-13-12-27-25(29)35-16-22(30)28-18-14-20(32-2)23(34-4)21(15-18)33-3/h7-10,12-15H,5-6,11,16H2,1-4H3,(H,26,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUYEVJFQKYJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-(2-((2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thio)-1H-imidazol-1-yl)benzamide

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